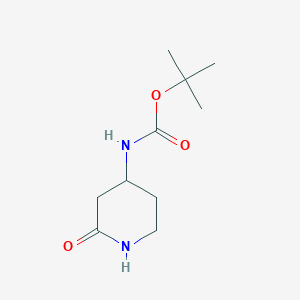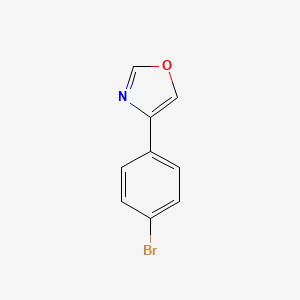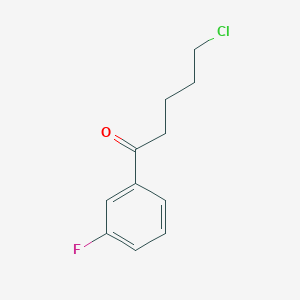
5-Chloro-1-(3-fluorophenyl)-1-oxopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The papers provided do not specifically address the synthesis of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane. However, the first paper discusses a novel condensing agent, 5H-3-oxa-octafluoropentanesulfonyl fluoride, which is used for esterification and amidation reactions . This information could be relevant if the synthesis of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane involves similar condensation reactions.
Molecular Structure Analysis
While the molecular structure of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane is not analyzed in the papers, the second paper examines an asymmetrical photochromic diarylethene compound with a complex molecular structure that includes a 3-fluoro-4-chlorophenyl moiety . This suggests that the presence of halogen atoms, such as chlorine and fluorine, can significantly influence the photochromic and fluorescent properties of a compound.
Chemical Reactions Analysis
The papers do not provide information on the chemical reactions specifically involving 5-Chloro-1-(3-fluorophenyl)-1-oxopentane. However, the first paper's discussion of esterification and amidation reactions , and the second paper's focus on photochromism and fluorescence , indicate that halogenated compounds can participate in a variety of chemical reactions, which may also be applicable to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane are not directly reported in the papers. Nonetheless, the second paper provides insights into the photochromic and fluorescent properties of a related compound, which changes color upon UV irradiation and exhibits fluorescence switching . These properties are often influenced by the molecular structure and substituents present in the compound, suggesting that 5-Chloro-1-(3-fluorophenyl)-1-oxopentane may also exhibit unique physical and chemical properties due to its halogenated aromatic structure.
Applications De Recherche Scientifique
Synthesis of Piperidin-Ols and Oxadiazole Derivatives
5-Chloro-1-(3-fluorophenyl)-1-oxopentane is used in the synthesis of various chemical compounds. For instance, 1,5-Dichloropentan-3-ol, a compound related to 5-Chloro-1-(3-fluorophenyl)-1-oxopentane, reacts with chloro- and fluoro-anilines to yield piperidin-4-ols, which can be further converted to 1-arylpiperidin-4-ones (Reese & Thompson, 1988). Similarly, oxadiazole derivatives bearing fluorophenyl moieties, akin to 5-Chloro-1-(3-fluorophenyl)-1-oxopentane, have been synthesized and evaluated for their antimicrobial properties (Parikh & Joshi, 2014).
Corrosion Inhibition
Schiff bases derived from compounds similar to 5-Chloro-1-(3-fluorophenyl)-1-oxopentane have been studied for their potential as corrosion inhibitors. For example, derivatives like 1,5-bis[2-(5-chloro-2-hydroxybenzylideneamino)phenoxy]-3-oxopentane have shown effectiveness in inhibiting aluminum corrosion in acidic solutions, highlighting the broad applicability of these compounds in industrial settings (Şafak et al., 2012).
Medicinal Chemistry
In medicinal chemistry, compounds related to 5-Chloro-1-(3-fluorophenyl)-1-oxopentane have been synthesized and evaluated for various pharmacological properties. For example, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a compound with a similar structural motif, has been shown to be effective in pre-clinical tests relevant to emesis and depression treatments (Harrison et al., 2001).
Quantum Chemical Studies
The molecular geometry and chemical reactivity of compounds similar to 5-Chloro-1-(3-fluorophenyl)-1-oxopentane have been explored through quantum chemical studies. Such studies help in understanding the electronic properties and potential reactivity of these compounds, which is crucial for their application in various fields (Satheeshkumar et al., 2017).
Propriétés
IUPAC Name |
5-chloro-1-(3-fluorophenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO/c12-7-2-1-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKBHEVQDRVRDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622001 |
Source


|
| Record name | 5-Chloro-1-(3-fluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(3-fluorophenyl)-1-oxopentane | |
CAS RN |
487058-73-1 |
Source


|
| Record name | 5-Chloro-1-(3-fluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







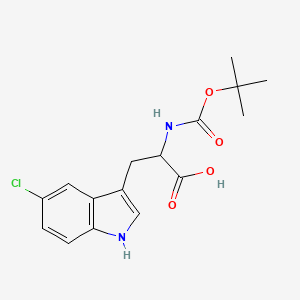
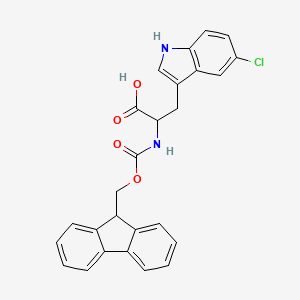
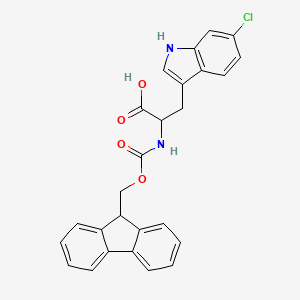
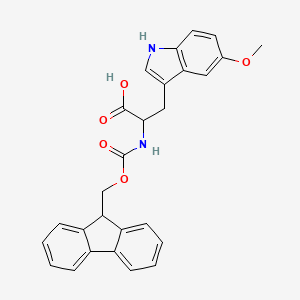
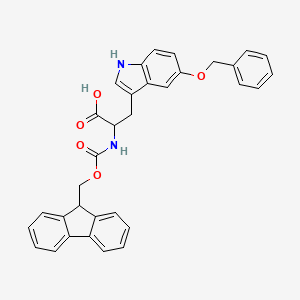
![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)
